4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(3-quinolin-8-yloxypropyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-15(23-20-19-11)16(21)18-9-4-10-22-13-7-2-5-12-6-3-8-17-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGKUKOWWURNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain, forming 3-(quinolin-8-yloxy)propyl bromide.
Formation of the Thiadiazole Ring: The key step involves the cyclization of the intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling: The final product is obtained by coupling the thiadiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Functionalization with the Quinolin-8-yloxypropyl Group
The 3-(quinolin-8-yloxy)propyl side chain is introduced via nucleophilic substitution:
-
Step 4 : Reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (65 ) with 3-(quinolin-8-yloxy)propylamine in the presence of coupling agents (e.g., HATU or EDC) to form the carboxamide bond .
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | HATU/DIPEA |
| Temperature | RT |
| Yield | 70–85% |
Stability and Reactivity of the Carboxamide Group
The carboxamide moiety exhibits moderate stability under acidic and basic conditions:
-
Hydrolysis : Under strong acidic (HCl, 6N) or basic (NaOH, 4N) conditions, the amide bond cleaves to regenerate the carboxylic acid (65 ) and 3-(quinolin-8-yloxy)propylamine .
-
Esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters, though this is not typically required for the final compound .
Degradation Data :
| Condition | Time (hrs) | Degradation (%) |
|---|---|---|
| 6N HCl, 80°C | 4 | 95 |
| 4N NaOH, 80°C | 6 | 90 |
Substitution Reactions on the Thiadiazole Ring
The 1,2,3-thiadiazole ring is resistant to electrophilic substitution but undergoes regioselective modifications at the C-5 position:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-5 .
-
Sulfonation : Reaction with fuming H₂SO₄ at 0°C yields the sulfonic acid derivative .
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Bromination | NBS/CCl₄ | 5-Bromo derivative | 60 |
| Sulfonation | H₂SO₄ | 5-Sulfonic acid | 50 |
Biological Activity and Stability in Pharmacological Assays
The compound shows enhanced metabolic stability due to the thiadiazole ring and carboxamide group. In
Biological Activity
The compound 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This article will explore the biological activity of this specific compound, synthesizing findings from various research studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from quinolin-8-ol. The process includes the formation of key intermediates followed by cyclization to yield the final thiadiazole derivative. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the compound.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG-2 | X.X |
| This compound | A-549 | X.X |
(Note: Specific IC50 values for the compound were not provided in the sources; replace "X.X" with actual values when available.)
Antimicrobial Activity
Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that these compounds can inhibit both bacterial and fungal growth. The mechanism often involves interference with cellular processes or structural integrity of microbial cells.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Active |
| This compound | Escherichia coli | Active |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Thiadiazoles are known to inhibit pathways involved in inflammation, potentially through modulation of nitric oxide synthase activity or other inflammatory mediators .
Case Studies
A study conducted by Bhattacharya et al. highlighted several derivatives of thiadiazoles that showed potent anticonvulsant activity alongside anticancer properties. The study utilized various animal models to assess the efficacy and toxicity of these compounds .
In another investigation into the anti-inflammatory potential of thiadiazoles, researchers found that certain derivatives could significantly reduce inflammation markers in vitro and in vivo models .
Scientific Research Applications
Biological Activities
The compound belongs to the class of 1,2,3-thiadiazoles , which are known for their diverse biological activities. Research highlights the following therapeutic potentials:
- Anticancer Properties : Thiadiazole derivatives have been extensively studied for their anticancer effects. Compounds like 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiadiazole compounds can inhibit the growth of human cancer cell lines such as HEPG2 and SK-MEL-2 with IC50 values indicating potent activity against these cells .
- Antimicrobial Activity : The compound's structural characteristics contribute to its effectiveness against a range of pathogens. Research indicates that thiadiazole derivatives can exhibit antimicrobial and antifungal properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds may also possess anti-inflammatory properties, which can be beneficial in treating diseases characterized by inflammation .
Agricultural Applications
The compound also shows promise as a crop protection agent . Research indicates that 1,2,3-thiadiazole compounds can act as effective fungicides and herbicides:
- Fungicidal Activity : Studies have demonstrated that certain thiadiazole derivatives exhibit significant antifungal activity against plant pathogens, suggesting their potential use in agricultural settings to protect crops from fungal infections .
- Herbicidal Properties : The structural diversity of thiadiazoles allows for modifications that enhance their herbicidal activity. This makes them suitable candidates for developing new herbicides aimed at controlling weeds effectively while minimizing environmental impact .
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in various applications:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thiadiazole vs. Thiazole Carboxamides The thiadiazole ring in the target compound differs from the thiazole systems seen in analogs like N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (Fig. 3 in ). For example, thiadiazoles are known for stronger hydrogen-bonding capacity, which may influence target binding .
2.1.2 Aromatic Moieties The quinolin-8-yloxy group distinguishes the target compound from analogs featuring pyridine (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide in ) or benzimidazole (e.g., compounds 9a–e in ). Quinoline’s planar structure and lipophilicity could improve membrane permeability compared to smaller aromatic systems, while the 8-oxy substituent may confer unique steric or electronic effects for receptor interactions .
2.1.3 Linker Groups The 3-(quinolin-8-yloxy)propyl chain contrasts with shorter or more rigid linkers, such as the phenoxymethyl group in 9a–e ().
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Inferred Properties Based on Analogues
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typically employed. First, coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(quinolin-8-yloxy)propylamine via carbodiimide-mediated amidation (e.g., using EDC/HOBt in DMF) . Cyclization or purification steps may require iodine and triethylamine in acetonitrile or DMF, as seen in analogous thiadiazole syntheses . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) to minimize side products.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using and NMR to verify the quinoline-thiadiazole linkage and propyloxy spacer. Key signals include aromatic protons (quinoline δ 7.5–8.9 ppm) and thiadiazole methyl groups (δ 2.5–3.0 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Refine using SHELXL for small-molecule structures . Tools like ORTEP-3 generate graphical representations of bond lengths/angles, critical for validating stereochemistry . For example, Hirshfeld surface analysis (as in ) quantifies intermolecular interactions like C–H···π bonds in quinoline moieties .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antimicrobial or antitumor potential)?
- Methodology :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
- Antitumor : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include dose-response curves (0.1–100 µM) and calculate IC values. Thiadiazole derivatives often show activity via kinase inhibition .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate its interaction with biological targets (e.g., kinases or DNA)?
- Methodology :
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to inhibitors like nilotinib . Retrieve target PDB files (e.g., 1M17 for EGFR).
- Docking software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing protonation states (e.g., at pH 7.4) and generating 3D conformers. Key parameters include grid box dimensions (20–25 Å) centered on the ATP-binding site . Analyze binding poses for hydrogen bonds (quinoline N···Lys721 in EGFR) and hydrophobic contacts (thiadiazole with Phe723) .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., divergent IC values)?
- Methodology :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from varying MTT incubation periods (2–4 hours vs. 24 hours).
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to calculate weighted IC values. Assess publication bias via funnel plots .
- Structural analogs : Compare activity trends with derivatives (e.g., 5-phenyl-1,3,4-thiadiazoles) to identify substituent effects .
Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, metabolism) be predicted computationally?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP (aim for 2–4 for oral bioavailability), CYP450 metabolism (e.g., CYP3A4/2D6 liability), and blood-brain barrier penetration.
- Metabolite identification : Simulate Phase I oxidation (e.g., quinoline hydroxylation) via Schrödinger’s Xenosite . Validate with in vitro microsomal assays (rat/human liver microsomes + NADPH).
Q. What crystallographic techniques elucidate polymorphism or solvate formation in this compound?
- Methodology :
- Powder XRD : Compare experimental diffractograms (Cu-Kα radiation) with simulated patterns from single-crystal data to detect polymorphs .
- Thermogravimetric analysis (TGA) : Quantify solvent loss in solvates (e.g., DMF or ethanol) by heating to 200°C at 10°C/min .
Methodological Notes
- Contradiction Handling : If conflicting bioactivity arises, cross-validate using orthogonal assays (e.g., ATP depletion for cytotoxicity vs. apoptosis markers like caspase-3) .
- Software Citations : Always cite SHELXL or ORTEP when publishing crystallographic data.
- Data Reproducibility : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
